4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide
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Overview
Description
4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a propan-2-yloxy group and an 8-propoxyquinolin-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide typically involves the following steps:
Formation of 8-propoxyquinoline: This can be achieved by reacting quinoline with propyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4-(propan-2-yloxy)benzoic acid: This involves the reaction of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves coupling 8-propoxyquinoline with 4-(propan-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yloxy)-N-(8-methoxyquinolin-5-yl)benzamide
- 4-(propan-2-yloxy)-N-(8-ethoxyquinolin-5-yl)benzamide
- 4-(propan-2-yloxy)-N-(8-butoxyquinolin-5-yl)benzamide
Uniqueness
4-(propan-2-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the specific combination of the propan-2-yloxy and 8-propoxyquinolin-5-yl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-propan-2-yloxy-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-14-26-20-12-11-19(18-6-5-13-23-21(18)20)24-22(25)16-7-9-17(10-8-16)27-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,25) |
InChI Key |
XTXVBQORAXQFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)OC(C)C)C=CC=N2 |
Origin of Product |
United States |
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